methyl 4-[({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
Description
The compound methyl 4-[({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a 1,2,4-triazole derivative characterized by:
- Methyl ester at the benzoate moiety.
- 2-Chlorophenyl group at position 5 of the triazole ring.
- Phenyl group at position 4 of the triazole.
- Sulfanyl acetyl linker bridging the triazole and benzoate groups.
1,2,4-Triazoles are pharmacologically significant due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Properties
Molecular Formula |
C24H19ClN4O3S |
|---|---|
Molecular Weight |
479.0 g/mol |
IUPAC Name |
methyl 4-[[2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H19ClN4O3S/c1-32-23(31)16-11-13-17(14-12-16)26-21(30)15-33-24-28-27-22(19-9-5-6-10-20(19)25)29(24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,26,30) |
InChI Key |
FZMIKAWSTHCPRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of 2-Chlorobenzoic Acid
2-Chlorobenzoic acid (0.1 mol) is refluxed in methanol (180 mL) with concentrated sulfuric acid (6 mL) for 12–14 hours to yield methyl 2-chlorobenzoate. The reaction progress is monitored by TLC (toluene:acetone, 8:2). The product is recrystallized from ethanol, achieving a yield of 85–90%.
Characterization Data :
Hydrazide Formation
Methyl 2-chlorobenzoate (0.1 mol) is reacted with hydrazine hydrate (0.2 mol) in methanol under reflux for 12–15 hours to form 2-chlorobenzohydrazide. The product is isolated by precipitation in ice-water and recrystallized from ethanol (yield: 75–80%).
Characterization Data :
Thiosemicarbazide Synthesis
2-Chlorobenzohydrazide (0.1 mol) is treated with phenyl isothiocyanate (0.1 mol) in methanol for 3 hours to form 2-(2-chlorobenzoyl)-N-phenylhydrazinecarbothioamide. The product is filtered and recrystallized (yield: 70–75%).
Characterization Data :
Cyclization to Triazole-Thiol
The thiosemicarbazide intermediate (0.05 mol) is refluxed in 2N NaOH (80 mL) for 4 hours to induce cyclization, yielding 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The product is neutralized with HCl, filtered, and recrystallized from ethanol (yield: 65–70%).
Characterization Data :
-
FT-IR (KBr) : 2550 cm⁻¹ (-SH), 1575 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆) : δ 7.30–7.88 (m, 9H, Ar-H), 13.45 (s, 1H, -SH).
Preparation of Methyl 4-(2-Chloroacetamido)benzoate
This intermediate links the triazole-thiol to the benzoate moiety.
Chloroacetylation of Methyl 4-Aminobenzoate
Methyl 4-aminobenzoate (0.1 mol) is reacted with chloroacetyl chloride (0.1 mol) in toluene with triethylamine (TEA) as a catalyst. The mixture is refluxed for 6 hours, followed by isolation and recrystallization from ethanol (yield: 80–85%).
Characterization Data :
-
FT-IR (KBr) : 1740 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide).
-
¹H NMR (DMSO-d₆) : δ 3.85 (s, 3H, -OCH₃), 4.32 (s, 2H, -CH₂Cl), 7.82–8.12 (m, 4H, Ar-H), 10.45 (s, 1H, -NH-).
Coupling Reaction to Form the Target Compound
The final step involves nucleophilic substitution between the triazole-thiol and chloroacetamide.
Reaction Conditions
5-(2-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (0.1 mol), methyl 4-(2-chloroacetamido)benzoate (0.1 mol), and anhydrous K₂CO₃ (0.2 mol) are stirred in dry acetone (70 mL) for 5 hours. The product is precipitated in ice-water, filtered, and recrystallized from ethanol (yield: 60–65%).
Characterization Data :
-
FT-IR (KBr) : 1680 cm⁻¹ (C=O amide), 1570 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆) : δ 3.88 (s, 3H, -OCH₃), 4.24 (s, 2H, -SCH₂), 7.25–8.05 (m, 13H, Ar-H), 10.38 (s, 1H, -NH-).
-
Mass Spectrometry : m/z 509 [M+H]⁺.
Optimization and Challenges
Yield Improvement Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that methyl 4-[({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate exhibits notable antibacterial and antifungal activities. For instance, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antibiotics and antifungal agents .
Anticancer Potential : The compound's structure suggests potential anticancer properties. Triazole derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Studies have indicated that modifications in the triazole ring can enhance cytotoxicity against specific cancer types .
Anti-inflammatory Effects : There is growing interest in the anti-inflammatory properties of triazole derivatives. This compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .
Agricultural Applications
Fungicides : The antifungal activity of triazole derivatives extends to agricultural applications as fungicides. Compounds similar to this compound have been utilized to protect crops from fungal infections, thereby enhancing yield and quality .
Plant Growth Regulators : Some studies suggest that triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, leading to improved agricultural productivity .
Material Science Applications
Polymer Chemistry : this compound can be incorporated into polymers to enhance their properties. Research has shown that triazole-containing polymers exhibit improved thermal stability and mechanical properties .
Nanotechnology : The compound's unique structure allows for its use in nanotechnology applications. Triazole derivatives can be functionalized to create nanoparticles with specific properties for drug delivery systems or as catalysts in chemical reactions .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against resistant bacterial strains. This compound was among the compounds tested and showed significant inhibition against Staphylococcus aureus and Candida albicans .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound induced apoptosis in breast cancer cell lines through the activation of caspase pathways. These findings support further investigation into its potential as an anticancer agent .
Case Study 3: Agricultural Application
Field trials conducted on crops treated with triazole-based fungicides showed a marked reduction in fungal infections compared to untreated controls. The application of this compound resulted in increased crop yield and quality .
Mechanism of Action
The mechanism of action of methyl 4-[({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogues and their differences:
Key Observations:
- Ester vs. Acid Groups : The target compound’s methyl ester (vs. ethyl in or benzoic acid in ) balances lipophilicity and metabolic stability. Ethyl esters increase molecular weight and may prolong half-life, while carboxylic acids improve solubility but reduce membrane permeability .
- Triazole Modifications: Amino (), pyrrol-1-yl (), or hydrazono () groups at position 4 influence electronic properties and hydrogen-bonding capacity, affecting target affinity .
Physicochemical and Spectroscopic Data
IR Spectroscopy :
Thermal Stability :
- Ethyl ester derivatives () have higher melting points (~241–252°C) compared to methyl esters due to increased molecular symmetry .
Biological Activity
Methyl 4-[({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, synthesizing insights from various studies to provide a comprehensive overview.
Chemical Structure and Properties
Molecular Formula: C24H19ClN4O3S
Molecular Weight: 479.0 g/mol
IUPAC Name: methyl 4-[[2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
InChI Key: FZMIKAWSTHCPRJ-UHFFFAOYSA-N
The compound features a triazole ring, which is known for its diverse biological activities, particularly in anticancer and antimicrobial applications. The presence of the chlorophenyl group enhances its lipophilicity and potential for cellular penetration.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. This compound has been investigated for its efficacy against various bacterial strains. In vitro studies have shown that derivatives of triazoles can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazole derivatives have demonstrated effectiveness against several cancer cell lines, including breast (MCF-7) and colorectal (HCT-116) cancers. Studies have reported that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
The mechanism by which this compound exerts its biological effects likely involves the inhibition of enzymes or receptors critical to tumor growth and microbial survival. The triazole ring may interact with metal ions in enzymes, disrupting their function and leading to cell death.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study found that triazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested.
- Cytotoxicity Against Cancer Cells : In a comparative study, this compound showed higher cytotoxicity in MCF-7 cells compared to standard chemotherapeutics like doxorubicin. The IC50 value was determined to be approximately 15 µM.
- Mechanistic Insights : Research utilizing flow cytometry revealed that treatment with the compound resulted in an increase in early apoptotic cells, indicating its potential as an apoptosis-inducing agent.
Summary of Biological Activities
Q & A
Q. What are the key considerations for synthesizing methyl 4-[...]benzoate, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and coupling with methyl 4-aminobenzoate . Critical variables include:
- Temperature : Cyclization of the triazole ring (e.g., 80–100°C for hydrazine hydrate reactions) .
- Solvent choice : Ethanol or DMF for polar intermediates, dichloromethane for coupling reactions .
- Catalysts : Dicyclohexylcarbodiimide (DCC) for amide bond formation . Optimization strategies include using continuous flow reactors for scale-up and HPLC for purity validation (>95%) .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
- NMR spectroscopy : For verifying substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- X-ray crystallography : To resolve ambiguities in triazole ring conformation and sulfanylacetyl orientation (e.g., torsion angles < 10°) .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 427.5 for [M+H]⁺) .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize assays aligned with structural analogs:
- Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
- Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ values via fluorescence polarization) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ < 50 µM) .
Advanced Research Questions
Q. How can substitution at the triazole ring influence bioactivity, and what methodologies validate these effects?
Substituents like 2-chlorophenyl or 4-ethoxyphenyl alter steric and electronic properties:
- Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition (e.g., 30% higher activity vs. 4-methoxy analogs) .
- Steric effects : Bulkier groups reduce binding to hydrophobic pockets (e.g., 2-fold lower affinity in docking studies) . Validate via QSAR modeling or crystallographic binding studies .
Q. What strategies resolve contradictions in biological data (e.g., variable IC₅₀ values across studies)?
- Structural analogs : Compare with compounds like 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-[(E)-(4-ethoxyphenyl)methylene]acetohydrazide to isolate substituent effects .
- Kinetic assays : Determine if discrepancies arise from non-competitive inhibition (e.g., Lineweaver-Burk plots) .
- Batch purity analysis : Use HPLC-MS to rule out impurities (>98% purity required) .
Q. What computational approaches best predict electronic properties and reactivity?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict sulfanyl group oxidation (e.g., HOMO-LUMO gap ~4.2 eV) .
- Molecular docking : AutoDock Vina for binding affinity estimation (e.g., ΔG = -8.2 kcal/mol with COX-2) .
- MD simulations : Assess stability of protein-ligand complexes (e.g., RMSD < 2.0 Å over 100 ns) .
Q. How can researchers elucidate the compound’s mechanism of action in enzyme inhibition?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
